molecular formula C13H25N3 B11730147 hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11730147
M. Wt: 223.36 g/mol
InChI Key: HLLHFWMEAGHMFR-UHFFFAOYSA-N
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Description

Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both hexyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the pyrazole ring provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C13H25N3/c1-3-5-6-7-8-14-10-13-11-15-16(12-13)9-4-2/h11-12,14H,3-10H2,1-2H3

InChI Key

HLLHFWMEAGHMFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1)CCC

Origin of Product

United States

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